4,4'-Dichloro-trans-stilbene
Overview
Description
4,4’-Dichloro-trans-stilbene (DCS) is a compound with the molecular formula C14H10Cl2 . It has a molecular weight of 249.1 g/mol . The IUPAC name for this compound is 1-chloro-4-[(E)-2-(4-chlorophenyl)ethenyl]benzene . It is a derivative of stilbene, a fundamental molecule with several important biological and technological properties .
Molecular Structure Analysis
The molecule of 4,4’-Dichloro-trans-stilbene is not planar. The most populated conformations are a couple of symmetry-related, propeller-like structures, belonging to the C2 point group, characterized by the phenyl rings disrotated of about 18.7° with respect to the vinyl plane . There are also a couple of symmetry-related Ci structures where the rings are parallel, like the pedals of a cycle, having the two rings conrotated of an angle of ∼18.7° with respect to the vinyl fragment .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4’-Dichloro-trans-stilbene include a molecular weight of 249.1 g/mol, a XLogP3-AA of 5.4, and a complexity of 197 . It has 0 hydrogen bond donor count, 0 hydrogen bond acceptor count, and 2 rotatable bonds . The exact mass and monoisotopic mass are 248.0159557 g/mol . The topological polar surface area is 0 Ų .
Scientific Research Applications
Photophysical Properties and Photoreactions
- 4,4'-Dichloro-trans-stilbene displays unique photophysical properties, exhibiting excimer emission and photoreactions. Studies have shown that in its crystalline form, it can undergo photodimerization to yield specific dimeric compounds (Cohen et al., 1970).
- Its structural influence significantly affects its excimer emission, as observed in various studies. Different crystalline forms of substituted trans-stilbenes have shown varied excimer emissions, correlating with their structural attributes (Cohen, Ludmer, & Yakhot, 1975).
Conformational Studies
- The conformational distribution of 4,4'-Dichloro-trans-stilbene in solution has been investigated using Liquid Crystal NMR Spectroscopy. This research helps understand the mechanisms behind its biological properties, revealing that the molecule is not planar and adopts specific propeller-like and symmetry-related structures (Celebre, De Luca, & Di Pietro, 2013).
Photoinduced Intramolecular Charge Transfer
- The photochemical behavior of N-aryl-substituted trans-4-aminostilbenes, including 4,4'-Dichloro-trans-stilbene derivatives, has been studied. These studies highlight the formation of twisted intramolecular charge transfer states, dependent on the substituents, providing insights into its photochemical dynamics (Yang, Liau, Wang, & Hwang, 2004).
Fluorescence Enhancement Studies
- Fluorescence enhancement in trans-4-aminostilbene by N-phenyl substitutions, including 4,4'-Dichloro derivatives, has been examined. This research reveals significant insights into the fluorescence properties of these compounds and their potential applications (Yang, Chiou, & Liau, 2002).
Applications in Metal-Organic Frameworks (MOFs)
- Zinc metal-organic frameworks (MOFs) using stilbene linkers, including trans-4,4'-stilbene derivatives, have been prepared. These MOFs demonstrate the impact of ligand environments on optical properties, suggesting potential applications in sensor technologies (Bauer et al., 2007).
Organic Material and Protein Organization
- Stilbene derivatives, including trans-stilbene-(4,4'-diisothiocyanate)-2,2'-disulfonic acid, have been utilized as bifunctional reagents for organizing organic materials and proteins onto electrode surfaces, indicating their potential in electrochemical applications (Katz, Riklin, & Willner, 1993).
Vibrational Spectroscopy and X-Ray Studies
- Detailed vibrational spectroscopy and X-ray studies of amino derivatives of trans-stilbene, including 4,4'-dichloro variants, provide insights into their structural and spectroscopic properties, crucial for applications in materials science and biomedical investigations (Solovyeva et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-chloro-4-[(E)-2-(4-chlorophenyl)ethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELCIURRBCOJDX-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dichloro-trans-stilbene | |
CAS RN |
5121-74-4 | |
Record name | NSC33448 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33448 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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